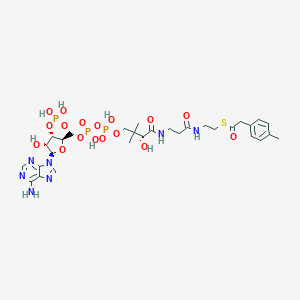

4-Tolylacetyl-coa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tolylacetyl-coenzyme A: is a biochemical compound that plays a significant role in various metabolic pathways. It is a derivative of coenzyme A, which is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound is characterized by the presence of a 4-tolylacetyl group attached to the coenzyme A molecule, which influences its biochemical properties and functions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tolylacetyl-coenzyme A typically involves the acylation of coenzyme A with 4-tolylacetic acidThe reaction conditions generally include the presence of ATP, magnesium ions, and a suitable buffer to maintain the pH .

Industrial Production Methods: Industrial production of 4-Tolylacetyl-coenzyme A may involve biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to express high levels of the necessary enzymes to catalyze the formation of the compound from precursor molecules. The process is optimized for yield and purity through various fermentation and purification techniques .

化学反応の分析

Types of Reactions: 4-Tolylacetyl-coenzyme A can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The 4-tolylacetyl group can be substituted with other functional groups through enzymatic or chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .

科学的研究の応用

The compound 4-Tolylacetyl-CoA (4-Tolylacetyl coenzyme A) is an important biochemical intermediate involved in various metabolic pathways, particularly in the context of fatty acid metabolism and the biosynthesis of aromatic compounds. This article delves into its applications in scientific research, particularly in biochemistry and molecular biology, while providing comprehensive data and case studies.

Metabolic Engineering

This compound is utilized in metabolic engineering to enhance the production of aromatic compounds. Researchers manipulate metabolic pathways to increase the yield of valuable metabolites, such as bioplastics and pharmaceuticals. The incorporation of this compound into engineered microbial strains has shown promise in optimizing biosynthetic routes for these compounds.

Biochemical Pathway Studies

The compound serves as a key substrate for studying biochemical pathways involving aromatic amino acids. It aids in elucidating the mechanisms of enzymatic reactions and the regulation of metabolic fluxes within cells. For instance, studies have demonstrated how variations in this compound levels can influence the synthesis of tryptophan and phenylalanine, essential amino acids for protein synthesis.

Drug Development

In drug development, this compound is investigated for its potential as a lead compound or intermediate in synthesizing novel therapeutic agents. Its derivatives have been explored for anti-inflammatory and anticancer properties, providing a foundation for developing new drugs targeting specific diseases.

Environmental Biotechnology

The compound's role extends to environmental biotechnology, where it is involved in bioremediation processes. Microorganisms that utilize this compound can degrade aromatic pollutants, making it a focus for studies aimed at developing sustainable methods for cleaning contaminated environments.

Table 1: Applications of this compound

Case Study 1: Metabolic Engineering for Bioplastics

Researchers at a leading biotechnology firm engineered E. coli strains to enhance the production of bioplastics using this compound as a precursor. The study demonstrated a significant increase in bioplastic yield compared to non-engineered strains, highlighting the potential for sustainable plastic alternatives derived from renewable resources.

Case Study 2: Drug Synthesis

In a collaborative study between pharmaceutical companies and academic institutions, this compound was used as an intermediate in synthesizing a new class of anti-cancer drugs. The research identified several derivatives with enhanced efficacy against cancer cell lines, paving the way for clinical trials.

Case Study 3: Bioremediation Efforts

An environmental study focused on using bacteria capable of metabolizing this compound to degrade toxic aromatic compounds in contaminated soil. Results indicated that these bacteria could effectively reduce pollutant levels, demonstrating the compound's utility in environmental cleanup strategies.

作用機序

The mechanism of action of 4-Tolylacetyl-coenzyme A involves its role as an acyl group donor in various biochemical reactions. It participates in the transfer of the 4-tolylacetyl group to other molecules, which is essential for the synthesis and modification of various biomolecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases .

類似化合物との比較

Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.

Malonyl-coenzyme A: Plays a crucial role in fatty acid biosynthesis.

Succinyl-coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Uniqueness: 4-Tolylacetyl-coenzyme A is unique due to the presence of the 4-tolylacetyl group, which imparts distinct biochemical properties and reactivity compared to other acyl-CoA derivatives. This uniqueness makes it valuable for specific enzymatic studies and potential therapeutic applications .

特性

CAS番号 |

124924-92-1 |

|---|---|

分子式 |

C30H44N7O17P3S |

分子量 |

899.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-methylphenyl)ethanethioate |

InChI |

InChI=1S/C30H44N7O17P3S/c1-17-4-6-18(7-5-17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |

InChIキー |

GOWLCGDSMBSDPX-FUEUKBNZSA-N |

SMILES |

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

異性体SMILES |

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

正規SMILES |

CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

同義語 |

4-tolylacetyl-CoA 4-tolylacetyl-coenzyme A coenzyme A, 4-tolylacetyl- p-tolylacetyl-coenzyme A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。